molecular formula C7H11NO2 B15323932 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile CAS No. 74889-59-1

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile

Cat. No.: B15323932
CAS No.: 74889-59-1
M. Wt: 141.17 g/mol
InChI Key: UJLINZVKIKLEHQ-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile is a nitrile-containing compound featuring a 1,3-dioxolane ring system. The dioxolane ring, characterized by two oxygen atoms in a five-membered cyclic ether, imparts rigidity and influences the compound’s reactivity and solubility. The acetonitrile group (-CH2CN) provides electron-withdrawing properties, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for heterocyclic systems.

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLINZVKIKLEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272196
Record name 2,2-Dimethyl-1,3-dioxolane-4-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74889-59-1
Record name 2,2-Dimethyl-1,3-dioxolane-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74889-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,3-dioxolane-4-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile can be synthesized through a multi-step process. One common method involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the dioxolane ring, which is then further reacted with acetonitrile to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring provides stability and reactivity. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Dioxolane/Dioxane Ring

2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile
  • Key Differences : Incorporates a 1,3-dioxane ring (six-membered) instead of dioxolane, with additional keto groups at positions 4 and 4.
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2,2-diphenylpropanenitrile
  • Key Differences : Features a diphenylpropanenitrile backbone attached to the dioxolane ring.
  • Impact: The bulky diphenyl groups introduce steric hindrance, reducing reactivity in sterically demanding reactions.

Functional Group Variations

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid
  • Key Differences : Replaces the acetonitrile group with a carboxylic acid (-COOH).
  • Impact : The carboxylic acid group increases acidity (pKa ~4-5) and water solubility, making this compound suitable for pH-sensitive applications, unlike the nitrile derivative .
2-(4-Hydroxyphenyl)acetonitrile
  • Key Differences : Lacks the dioxolane ring but includes a hydroxyphenyl group.

Heterocyclic and Aromatic Systems

2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile
  • Key Differences : Contains a thiazole ring fused with an adamantane moiety.
  • Impact: The adamantane group confers high lipophilicity, improving blood-brain barrier penetration, which is relevant for CNS-targeting pharmaceuticals.
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
  • Key Differences : Incorporates an indole-derived scaffold with a ketone and hydroxy group.
  • Impact : The indole system enables interactions with biological targets (e.g., kinase inhibitors), while the nitrile group may act as a electrophilic warhead in covalent drug design .
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
  • Key Differences : Includes a boronate ester group.
  • Impact : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes it valuable in aryl-aryl bond formation .
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol
  • Key Differences : Replaces the nitrile with diol groups.
  • Impact : The diol functionality allows for glycosylation or esterification reactions, expanding its utility in polymer chemistry and carbohydrate mimicry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Notable Applications
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile C₇H₁₁NO₂ 157.17 Dioxolane, nitrile Not reported Organic synthesis intermediate
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile C₁₆H₁₅N₂O₄ 299.30 Dioxane, keto, nitrile Not reported Photophysical studies
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2,2-diphenylpropanenitrile C₂₀H₂₁NO₃ 323.39 Dioxolane, nitrile, diphenyl 172–174 Chiral resolution
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 Phenolic -OH, nitrile Not reported Antioxidant research
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile C₁₅H₁₈N₂S 258.39 Thiazole, adamantane, nitrile Not reported CNS drug candidates

Biological Activity

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO2. The compound features a dioxolane ring structure which is known to influence its reactivity and biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds derived from this compound. For instance, a derivative known as Se-DMC demonstrated significant anti-inflammatory effects in a complete Freund's adjuvant (CFA)-induced arthritis model in mice. The compound reduced paw edema and mechanical sensitivity while restoring superoxide dismutase activity in the hippocampus and paw tissue .

Neuroprotective Properties

The neuroprotective effects observed in the aforementioned study suggest that this compound may also exert beneficial effects on neurobehavioral deficits associated with inflammation. The reduction in pro-inflammatory cytokines such as TNF-α and NF-κB indicates a potential mechanism for its neuroprotective action .

Antioxidant Activity

Antioxidant properties have been noted in studies involving derivatives of this compound. The ability to reduce reactive oxygen species (ROS) levels and restore antioxidant enzyme activities suggests that these compounds may help mitigate oxidative stress-related damage .

Study on Se-DMC

In a controlled study, male Swiss mice were treated with Se-DMC at a dosage of 5 mg/kg for 14 days. The results showed significant reductions in paw withdrawal thresholds and inflammatory markers compared to control groups. Histopathological analysis revealed decreased lymphatic vessel dilation, further supporting the anti-edematogenic potential of the compound .

Comparative Analysis with Meloxicam

The efficacy of Se-DMC was compared with meloxicam, a common anti-inflammatory medication. Results indicated that Se-DMC had comparable or superior effects on reducing inflammation and pain responses in the CFA model, highlighting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced paw edema and mechanical sensitivity
NeuroprotectiveRestored superoxide dismutase activity
AntioxidantDecreased levels of reactive oxygen species (ROS)

Q & A

Q. What are the common synthetic routes for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile?

The synthesis typically involves multi-step reactions utilizing protecting-group strategies. For example, the dioxolane ring acts as a protecting group for diols, enabling selective functionalization of the acetonitrile moiety. A method analogous to the iodination of phenylacetonitrile derivatives (e.g., using iodine with oxidizing agents like hydrogen peroxide under acidic conditions) can be adapted, with modifications to ensure regioselectivity . Additionally, intermediates such as (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol are often employed in nucleophilic substitution or coupling reactions, as seen in multi-step syntheses of complex organic molecules .

Q. How is the structure of this compound characterized in research settings?

Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR/IR Spectroscopy : Proton and carbon NMR identify functional groups (e.g., nitrile stretch at ~2250 cm⁻¹ in IR).
  • X-ray Crystallography : Programs like SHELX (SHELXL/SHELXS) are widely used for refining crystal structures. For example, Acta Crystallographica Section E reports detailed crystallographic data for related dioxolane derivatives, highlighting bond angles and torsional parameters critical for confirming stereochemistry .

Q. What are the typical functionalization pathways for this compound?

The nitrile group undergoes nucleophilic addition or reduction (e.g., to primary amines), while the dioxolane ring can be hydrolyzed under acidic conditions to yield diols. Oxidation of the acetonitrile moiety, as demonstrated in Wacker-type reactions, produces aldehydes (e.g., 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde with 64% yield using Pd catalysts and specific oxidants) .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be applied to derivatives of this compound?

Chiral catalysts or auxiliaries are used to control stereochemistry. For instance, enantioselective alkylation of the dioxolane-protected intermediate can be achieved using chiral phosphine ligands or organocatalysts. In multi-step syntheses (e.g., tetrafibricin fragments), stereochemical outcomes are validated via X-ray crystallography and compared to computational models (DFT calculations) .

Q. What strategies resolve contradictions in reaction yields or selectivity?

  • Mechanistic Studies : Kinetic isotope effects or deuterium labeling can probe rate-determining steps in nitrile transformations.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to explain selectivity in oxidation or substitution reactions .
  • In Situ Spectroscopy : Monitoring reactions via Raman or IR spectroscopy identifies intermediates that may cause side reactions .

Q. How is this compound utilized in the synthesis of bioactive molecules?

It serves as a precursor for heterocyclic systems (e.g., thiazoles or pyrrolidines) with potential pharmacological activity. For example, derivatives like 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile are synthesized via cyclocondensation, followed by biological screening for interactions with biomolecules (e.g., enzyme inhibition assays) .

Q. What are the challenges in scaling up reactions involving this compound?

  • Byproduct Formation : Hydrolysis of the dioxolane ring under prolonged reaction conditions requires pH and temperature control.
  • Purification : Chromatographic separation of stereoisomers (e.g., diastereomers from asymmetric alkylation) is optimized using chiral stationary phases or recrystallization .

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